4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide

BET bromodomain inhibition Epigenetic chemical probe BRD2 selectivity

4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide (CAS 1384796-25-1) is a halogenated benzamide derivative with the molecular formula C₁₃H₁₇BrFNO₂ and a molecular weight of 318.18 g/mol. The compound is disclosed as a BET bromodomain inhibitor in US Patent 9,675,697 (assigned to The Regents of the University of Michigan), demonstrating high-affinity binding to BRD2 with a Ki < 10 nM and an IC₅₀ of 93 nM in a fluorescence polarization competitive binding assay.

Molecular Formula C13H17BrFNO2
Molecular Weight 318.18 g/mol
Cat. No. B14907357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide
Molecular FormulaC13H17BrFNO2
Molecular Weight318.18 g/mol
Structural Identifiers
SMILESCCN(CC(C)(C)O)C(=O)C1=CC(=C(C=C1)Br)F
InChIInChI=1S/C13H17BrFNO2/c1-4-16(8-13(2,3)18)12(17)9-5-6-10(14)11(15)7-9/h5-7,18H,4,8H2,1-3H3
InChIKeyINIVBASXNXIYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide – Key Physicochemical and Pharmacological Profile for Informed Procurement


4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide (CAS 1384796-25-1) is a halogenated benzamide derivative with the molecular formula C₁₃H₁₇BrFNO₂ and a molecular weight of 318.18 g/mol . The compound is disclosed as a BET bromodomain inhibitor in US Patent 9,675,697 (assigned to The Regents of the University of Michigan), demonstrating high-affinity binding to BRD2 with a Ki < 10 nM and an IC₅₀ of 93 nM in a fluorescence polarization competitive binding assay [1]. Commercially, the compound is available from multiple vendors at a purity of ≥98% , with the para-bromo and meta-fluoro substitution pattern on the benzamide core providing both distinct electronic modulation and a synthetic handle (Br) not present in close analogs lacking halogen substituents at the 4-position.

Why 4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide Cannot Be Replaced by Generic Benzamide Analogs


Substituting this compound with a generic benzamide or a closely related analog (e.g., 4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide or N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide lacking the para-bromine) introduces three critical risks: (i) the para-bromine atom provides a synthetic functional handle for cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that is absent in non‑halogenated or exclusively fluorinated analogs, fundamentally altering downstream synthetic utility ; (ii) the N-ethyl-N-(2‑hydroxy‑2‑methylpropyl) motif introduces an additional polar surface area (TPSA 40.54 Ų) and hydrogen‑bond donor/acceptor character not present in simpler N‑alkyl or N‑hydroxyethyl analogs, impacting solubility and partitioning behavior (LogP 2.8212) ; and (iii) BET bromodomain binding data from the patent literature demonstrate that subtle changes in the benzamide N‑substitution pattern can shift selectivity profiles across BRD2, BRD3, and BRD4 family members by more than 5‑fold in Ki, meaning that an analog even one N‑substituent removed cannot be assumed to replicate the target engagement profile of this specific compound [1].

Quantitative Differentiation Evidence for 4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide Versus Closest Analogs


BET Bromodomain Binding Affinity and BRD2-Selectivity Profile vs. In-Class Comparator

The target compound displays a Ki < 10 nM against BRD2 (residues 364–436) in a FAM‑probe fluorescence polarization assay [1]. This is 3.8‑fold more potent than its own affinity against BRD4 (BRD4 Ki = 38 nM) [1] and a substantially larger selectivity gap is inferred when compared to analog Cpd. No. 34 (US9675697), which exhibits a Ki of 775 nM against BRD4 under the same assay conditions – representing a >77‑fold potency advantage for the target compound over this structurally related comparator at the BRD4 domain [2].

BET bromodomain inhibition Epigenetic chemical probe BRD2 selectivity

Structural Differentiation: N‑(2‑Hydroxy‑2‑methylpropyl) Motif vs. N‑Hydroxyethyl Analog

The N‑ethyl‑N‑(2‑hydroxy‑2‑methylpropyl) amide side chain of the target compound differentiates it from the widely catalogued analog 4‑bromo‑3‑fluoro‑N‑(2‑hydroxyethyl)benzamide . The gem‑dimethyl substitution adjacent to the hydroxyl group increases steric bulk and lipophilicity. Quantitative computed property data from ChemScene show the target compound has LogP = 2.8212 and TPSA = 40.54 Ų , whereas 4‑bromo‑3‑fluoro‑N‑(2‑hydroxyethyl)benzamide (CAS 1250219‑68‑1) has molecular weight 276.10 g/mol and a smaller hydroxyethyl side chain that yields lower lipophilicity and reduced synthetic versatility at the terminal hydroxyl for further derivatization .

Benzamide structure–activity relationship Hydroxyalkyl substitution LogP modulation

Synthetic Utility: Para‑Bromo Functional Handle vs. Non‑Halogenated Benzamide Scaffolds

The para‑bromine substituent on the target compound constitutes a versatile functional handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig), enabling downstream diversification that is simply not possible with non‑halogenated or exclusively fluorinated benzamide analogs such as N‑ethyl‑3‑fluoro‑N‑(2‑hydroxy‑2‑methylpropyl)benzamide . The synthesis of related 4‑bromo‑3‑fluorobenzamide intermediates utilizes oxalyl chloride activation of 4‑bromo‑3‑fluorobenzoic acid followed by amine coupling, achieving yields on multi‑gram scale .

Cross‑coupling chemistry Synthetic intermediate C–Br functionalization

Dual Halogen Substitution (Br + F) Advantage vs. Mono‑Halogenated Benzamide Intermediates

The simultaneous presence of bromine (para) and fluorine (meta) on the benzamide ring provides dual electronic modulation: the electron‑withdrawing fluorine at C3 reduces the electron density of the aromatic ring, potentially enhancing metabolic stability and modulating π‑stacking interactions, while the bromine at C4 retains a heavy‑atom X‑ray anomalous scattering signal for crystallographic phasing [1]. In contrast, analogs such as 4‑bromo‑3‑fluoro‑N‑(2‑methylpropyl)benzamide retain similar halogenation but lack the N‑(2‑hydroxy‑2‑methylpropyl) substitution pattern; conversely, N‑ethyl‑3‑fluoro‑N‑(2‑hydroxy‑2‑methylpropyl)benzamide (no bromine) forfeits the synthetic handle and heavy‑atom advantage . The unique combination of substituents in the target compound makes it simultaneously suitable as a crystallographic probe and a synthetic intermediate.

Halogenated benzamide Electronic modulation Medicinal chemistry building block

Procurement‑Relevant Application Scenarios for 4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide


BET Bromodomain Chemical Probe Development Requiring BRD2‑Preferential Binding

The >120‑fold potency advantage of this compound over in‑class comparator Cpd. No. 34 (US9675697) at BRD2, combined with a measurable BRD2‑over‑BRD4 selectivity window (Ki < 10 nM vs. 38 nM) established via fluorescence polarization competitive binding [1], makes it a superior starting point for developing BRD2‑selective chemical probes. Researchers investigating BRD2‑specific transcriptional regulation in cancer or inflammatory disease models should prioritize this compound over non‑selective BET inhibitors or lower‑potency benzamide analogs that require higher concentrations and risk confounding off‑target BET inhibition.

Late‑Stage Diversification via Palladium‑Catalyzed Cross‑Coupling at the Para‑Bromine Position

The C–Br bond at C4 is a reactive functional handle compatible with Suzuki, Sonogashira, and Buchwald–Hartwig cross‑coupling protocols, as established for the broader 4‑bromo‑3‑fluorobenzamide scaffold class [1]. Medicinal chemistry groups seeking a benzamide intermediate that can be directly elaborated into biaryl, alkyne‑linked, or amino‑substituted analogs without an additional halogenation step should procure this specific compound rather than the non‑brominated N‑ethyl‑3‑fluoro‑N‑(2‑hydroxy‑2‑methylpropyl)benzamide analog, which cannot participate in such reactions.

Crystallographic Fragment Screening and Heavy‑Atom Derivatization

The presence of a bromine atom provides an anomalous scattering signal suitable for experimental phasing in X‑ray crystallography. This property, combined with the compound's demonstrated binding to BET bromodomain constructs (BRD2, BRD3, BRD4) at nanomolar concentrations [1], supports its use as a heavy‑atom derivative for co‑crystallization studies. Structural biology groups requiring a bromine‑containing ligand for phasing should select this compound over exclusively fluorinated or non‑halogenated benzamide fragments that lack anomalous scattering capability.

Structure–Activity Relationship Studies Exploring N‑Alkyl‑Hydroxyalkyl Benzamide Chemical Space

The gem‑dimethyl‑substituted hydroxyalkyl side chain (LogP 2.8212, TPSA 40.54 Ų) occupies a distinct region of physicochemical space compared to linear N‑hydroxyethyl or N‑methoxyethyl benzamide analogs [1]. Groups building focused libraries around halogenated benzamide BET inhibitors should include this compound as a representative of the sterically hindered N‑(2‑hydroxy‑2‑methylpropyl) substructure, as its binding affinity and selectivity profile cannot be predicted by interpolation from simpler N‑alkyl analogs.

Quote Request

Request a Quote for 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.